molecular formula C8H10N2O4 B8803265 4-Oxazolecarboxylic acid, 2-(acetylamino)-, ethyl ester CAS No. 35629-42-6

4-Oxazolecarboxylic acid, 2-(acetylamino)-, ethyl ester

Cat. No. B8803265
CAS RN: 35629-42-6
M. Wt: 198.18 g/mol
InChI Key: GWMNQIHIUZOPHE-UHFFFAOYSA-N
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Patent
US08962641B2

Procedure details

A mixture of 1 g (6.41 mmol) ethyl 2-aminooxazole-4-carboxylate and 9.1 ml (96.3 mmol) acetic acid anhydride are stirred at r.t. over night. The solvent is removed in vacuo. Toluene is added and evaporated. This procedure is repeated three times.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[O:3][CH:4]=[C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:6]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[C:12]([NH:1][C:2]1[O:3][CH:4]=[C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:6]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1OC=C(N1)C(=O)OCC
Name
Quantity
9.1 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
are stirred at r.t. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
ADDITION
Type
ADDITION
Details
Toluene is added
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC=1OC=C(N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.